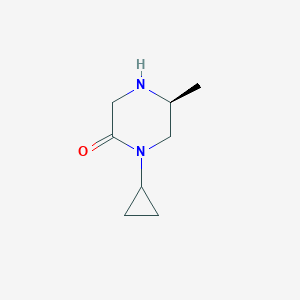![molecular formula C9H5ClO2S B12958228 6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B12958228.png)
6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde is a heterocyclic compound that contains a thiophene ring fused with a benzene ring, substituted with a chloro group at the 6th position, a hydroxy group at the 3rd position, and an aldehyde group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to achieve high yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid.
Reduction: 6-Chloro-3-hydroxybenzo[b]thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes or receptors involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde can be compared with other similar compounds, such as:
6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group and may exhibit different reactivity and applications.
3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid: This compound has a methyl group at the 6th position instead of a hydroxy group and may have different biological activities.
Eigenschaften
Molekularformel |
C9H5ClO2S |
|---|---|
Molekulargewicht |
212.65 g/mol |
IUPAC-Name |
6-chloro-3-hydroxy-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H5ClO2S/c10-5-1-2-6-7(3-5)13-8(4-11)9(6)12/h1-4,12H |
InChI-Schlüssel |
WSIBKQFYNZWFOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)SC(=C2O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12958150.png)












